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Compound of Interest

Compound Name:
3-Chloro-5-fluoro-4-

methoxyphenylboronic acid

Cat. No.: B1456076 Get Quote

Arylboronic acids are indispensable reagents in the synthesis of complex organic molecules,

largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1]

Within this class, 3-Chloro-5-fluoro-4-methoxyphenylboronic acid stands out due to its

trifunctional substitution. The strategic placement of chloro, fluoro, and methoxy groups on the

phenyl ring allows for nuanced modulation of a molecule's properties, a critical aspect of drug

development.[2]

The Chloro Group: Often enhances metabolic stability by blocking potential sites of

oxidation. It can also increase lipophilicity and participate in halogen bonding, a key

interaction in protein-ligand binding.[2][3]

The Fluoro Group: A bioisostere for hydrogen, it can significantly alter electronic properties

and pKa without a large steric penalty. Its presence often improves metabolic stability and

membrane permeability.

The Methoxy Group: Acts as a hydrogen bond acceptor and can influence conformation. Its

metabolic liability (O-demethylation) can be sterically hindered by the adjacent halogen

substituents, a common strategy in drug design.[2]

The combination of these three groups makes this boronic acid a high-value intermediate for

constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically

active compounds.
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Physicochemical Properties
A precise understanding of the compound's physical and chemical properties is fundamental for

its effective use in synthesis. The key quantitative data for 3-Chloro-5-fluoro-4-
methoxyphenylboronic acid are summarized below.

Property Value Source(s)

Molecular Weight 204.39 g/mol [4][5][6]

Molecular Formula C₇H₇BClFO₃ [4][6]

CAS Number 1451392-04-3 [4]

Physical Form Solid / Powder [5]

Purity Typically ≥95% [4]

Storage Sealed in dry, 2-8°C [5]

Synthesis and Purification Protocol
The synthesis of arylboronic acids typically proceeds via the lithiation of an aryl halide followed

by quenching with a boron electrophile. This protocol is a representative method for the

preparation of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid from its corresponding aryl

bromide.

Synthesis Workflow Diagram

1. Starting Material
(1-Bromo-3-chloro-5-fluoro-4-methoxybenzene)

2. Lithiation
(n-BuLi, THF, -78°C)

 Anhydrous
 conditions 3. Borylation

(B(OMe)₃, -78°C)

 Quench with
 electrophile 4. Hydrolysis

(Aqueous HCl workup)
 Warm to RT 5. Purification

(Recrystallization or Chromatography)

 Isolate crude
 product Final Product

(3-Chloro-5-fluoro-4-
methoxyphenylboronic acid)
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Caption: General workflow for the synthesis of the target boronic acid.

Step-by-Step Synthesis Methodology
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Expertise & Causality: This procedure relies on the generation of a highly reactive aryllithium

intermediate. Maintaining anhydrous conditions and cryogenic temperatures (-78°C) is critical.

Low temperatures prevent side reactions, such as the decomposition of the aryllithium and

reaction with the THF solvent. The subsequent borylation and hydrolysis convert the

intermediate into the final product.[7]

Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), charge an oven-dried, three-

neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping

funnel with 1-bromo-3-chloro-5-fluoro-4-methoxybenzene (1.0 equiv) dissolved in anhydrous

tetrahydrofuran (THF).

Lithiated Intermediate Formation: Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, 1.6 M in hexanes) dropwise via the dropping

funnel, ensuring the internal temperature does not rise above -70°C. Stir the resulting

mixture at -78°C for 1 hour.[7]

Borylation: Slowly add trimethyl borate (B(OMe)₃, ~3.0 equiv) to the reaction mixture, again

maintaining a temperature below -70°C.[8][9] The borate ester is formed in situ.

Hydrolysis and Workup: After stirring for an additional hour at -78°C, allow the reaction to

slowly warm to room temperature. Quench the reaction by carefully adding 1 M hydrochloric

acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester

to the boronic acid.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an

organic solvent such as ethyl acetate (3x). Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes)

or by flash column chromatography on silica gel.

Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is as a coupling

partner in the Suzuki-Miyaura reaction to form C-C bonds, typically for the synthesis of biaryl

compounds.[1][10]
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Suzuki-Miyaura Reaction Workflow

Reactants & Reagents

Process

3-Chloro-5-fluoro-4-
methoxyphenylboronic acid

(1.2 equiv)

1. Combine reagents in
degassed solvent

(e.g., Dioxane/H₂O)

Aryl/Heteroaryl Halide
(Ar-X, 1.0 equiv)

Pd Catalyst
(e.g., Pd(PPh₃)₄, 2-5 mol%)

Base
(e.g., K₂CO₃, 2.0 equiv)

2. Heat under inert
atmosphere (e.g., 80-100°C)

3. Aqueous workup
& extraction

4. Column Chromatography

Final Product
(Coupled Biaryl)

Click to download full resolution via product page

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Coupling Protocol
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Trustworthiness & Self-Validation: This protocol is designed to be a robust starting point. The

progress of the reaction should be monitored (e.g., by TLC or LC-MS) to confirm the

consumption of the limiting aryl halide. A common side-reaction is the homocoupling of the

boronic acid; using a slight excess (1.1-1.5 equiv) of the boronic acid and ensuring efficient

stirring can help drive the desired cross-coupling reaction to completion.[11]

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 3-
Chloro-5-fluoro-4-methoxyphenylboronic acid (1.2 equiv), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[12]

Solvent Addition: Seal the flask and purge with an inert gas (Argon or Nitrogen). Add a

degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via

syringe.

Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous

stirring. Monitor the reaction's progress until the starting aryl halide is consumed.

Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and

water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the

organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using

flash column chromatography to isolate the desired biaryl product.

Role in Drug Discovery and Medicinal Chemistry
The selection of this specific building block is a deliberate choice made to address multifaceted

challenges in drug design. The interplay of its substituents provides a powerful lever to optimize

a lead compound's profile.

Modulating Potency and Selectivity: The chloro and fluoro groups can engage in specific,

beneficial interactions within a protein's binding pocket, such as halogen bonding or dipole-

dipole interactions, which can significantly enhance binding affinity and selectivity.

Improving ADME Properties: The introduction of halogens is a well-established strategy to

block sites of metabolic attack (e.g., P450-mediated oxidation), thereby increasing the half-
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life of a drug.[3] The overall polarity and lipophilicity imparted by the substituent array can be

used to optimize absorption and distribution characteristics.

Scaffolding and Vectorial Growth: This reagent provides a robust anchor point for extending

a molecule. The biaryl bond formed via the Suzuki coupling allows for the exploration of new

chemical space by orienting the substituted phenyl ring into different regions of a binding

site.

Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and reactivity of the boronic

acid.

Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of

boroxine anhydrides. It is recommended to store 3-Chloro-5-fluoro-4-
methoxyphenylboronic acid in a tightly sealed container under an inert atmosphere,

refrigerated (2-8°C), and protected from light and moisture.[5]

Safety: The compound should be handled in a well-ventilated fume hood. Standard personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be

worn. Consult the Safety Data Sheet (SDS) for specific hazard information.

Conclusion
3-Chloro-5-fluoro-4-methoxyphenylboronic acid is more than a simple reagent; it is a

sophisticated tool for molecular design. Its value lies in the combined influence of its chloro,

fluoro, and methoxy substituents, which provide a pre-packaged solution for enhancing the

drug-like properties of complex molecules. A thorough understanding of its properties,

synthesis, and application in Suzuki-Miyaura coupling enables researchers to leverage its full

potential in the rational design of next-generation therapeutics and functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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